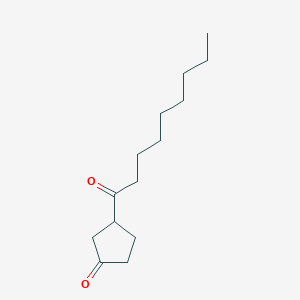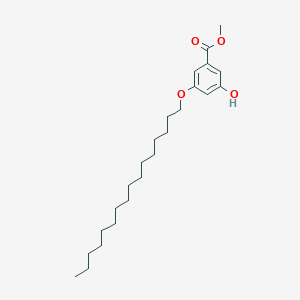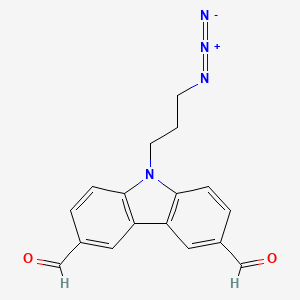
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a benzhydryl group, a hex-1-ynyl chain, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.
Attachment of the Hex-1-ynyl Chain: The hex-1-ynyl chain can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace the benzhydryl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Benzhydryl chloride, suitable bases, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Aplicaciones Científicas De Investigación
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The benzhydryl group and the oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The hex-1-ynyl chain can also play a role in binding to hydrophobic pockets within the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.
Benzhydryl derivatives: Compounds containing the benzhydryl group, such as benzhydryl sulfoxide, which have applications in organic synthesis and medicinal chemistry.
Alkyne-containing compounds: Compounds with alkyne groups, such as phenylacetylene, which are used in various chemical reactions and as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which provide a versatile platform for chemical modifications and applications. Its chiral nature, along with the presence of the benzhydryl group and the hex-1-ynyl chain, makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
425605-06-7 |
|---|---|
Fórmula molecular |
C22H23NO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-11-16-23-20(17-25-22(23)24)21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20-21H,2-4,17H2,1H3/t20-/m0/s1 |
Clave InChI |
DANYOXGSPDZFPY-FQEVSTJZSA-N |
SMILES isomérico |
CCCCC#CN1[C@@H](COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCCC#CN1C(COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)







